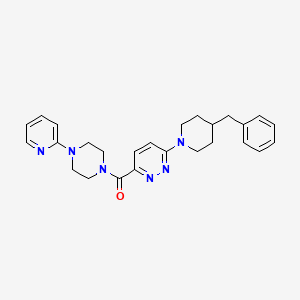
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H30N6O and its molecular weight is 442.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also referred to as a pyridazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring, a benzylpiperidine moiety, and a piperazine group. Its molecular formula is C22H24N4O with a molecular weight of approximately 372.46 g/mol. The presence of multiple pharmacophores suggests diverse biological interactions.
The biological activity of the compound can be attributed to its interaction with various neurotransmitter systems:
- Monoamine Release : The benzylpiperidine moiety is known to act as a monoamine releasing agent, particularly for dopamine and norepinephrine, which may contribute to its potential antidepressant effects.
- Receptor Interaction : The compound has been identified as a histamine H3 receptor antagonist/inverse agonist, exhibiting high affinity for H3 receptors in both human and rat models. This interaction may influence cognitive functions and appetite regulation.
- Inhibition of Enzymes : Studies have shown that derivatives of this compound can inhibit monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters . The IC50 values for MAO inhibition indicate significant potency compared to other known inhibitors.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antidepressant-like Activity : Due to its ability to release monoamines and inhibit MAO, the compound may exhibit antidepressant properties, as supported by behavioral assays in animal models.
- Anticancer Potential : Preliminary studies indicate that pyridazine derivatives possess anticancer activity against various cell lines. The mechanism may involve apoptosis induction or cell cycle arrest .
- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
Comparative Analysis
A comparison with structurally related compounds reveals unique attributes:
| Compound Type | Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| Pyridazine Derivatives | Antimicrobial | Varies | Broad spectrum activity against bacteria and fungi. |
| Monoamine Releasing Agents | Antidepressant | 10 - 50 | Selectivity for dopamine and norepinephrine release. |
| Histamine H3 Antagonists | Cognitive Enhancer | <10 | Improves cognitive functions in animal models. |
The unique combination of pharmacophores in this compound may confer enhanced specificity and efficacy compared to other similar compounds.
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound:
- In Vivo Studies : Animal models treated with the compound showed significant improvement in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant.
- Cell Line Assays : In vitro assays demonstrated that the compound inhibited cancer cell proliferation in several lines, including breast and prostate cancer cells, with IC50 values ranging from 15 µM to 30 µM.
- Neuroprotective Effects : Research has indicated that the compound may protect neurons from oxidative stress-induced damage, potentially useful in neurodegenerative disease contexts.
属性
IUPAC Name |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O/c33-26(32-18-16-31(17-19-32)24-8-4-5-13-27-24)23-9-10-25(29-28-23)30-14-11-22(12-15-30)20-21-6-2-1-3-7-21/h1-10,13,22H,11-12,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLJFFTIFIBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














